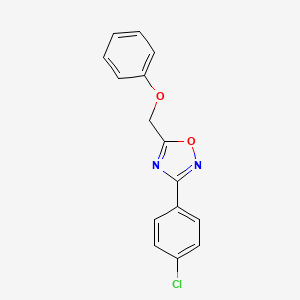
4-fluorobenzaldehyde (3-chloro-2-quinoxalinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluorobenzaldehyde (3-chloro-2-quinoxalinyl)hydrazone, commonly known as FCQH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FCQH is a yellow crystalline powder that is soluble in organic solvents and is widely used in the synthesis of novel compounds.
作用機序
The exact mechanism of action of FCQH is not fully understood. However, it is believed to inhibit the activity of enzymes that are essential for the growth and survival of microorganisms and cancer cells.
Biochemical and Physiological Effects:
FCQH has been shown to exhibit minimal toxicity and is well tolerated by living organisms. It has been shown to have no significant effect on biochemical and physiological parameters in animal studies.
実験室実験の利点と制限
The advantages of using FCQH in lab experiments include its low toxicity, high solubility, and ease of synthesis. However, its limitations include its limited stability in aqueous solutions and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on FCQH. One potential application is in the development of novel antibacterial and antifungal agents. FCQH could also be further studied for its potential use in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of FCQH and its potential applications in other fields such as materials science and catalysis.
In conclusion, FCQH is a promising chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of FCQH in various fields.
合成法
The synthesis of FCQH involves the condensation reaction of 4-fluorobenzaldehyde and 3-chloro-2-quinoxalinylhydrazine in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain pure FCQH.
科学的研究の応用
FCQH has been extensively studied for its potential applications in various fields. It has been shown to exhibit antibacterial and antifungal activity against a wide range of microorganisms. FCQH has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.
特性
IUPAC Name |
3-chloro-N-[(E)-(4-fluorophenyl)methylideneamino]quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN4/c16-14-15(20-13-4-2-1-3-12(13)19-14)21-18-9-10-5-7-11(17)8-6-10/h1-9H,(H,20,21)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQMTRXPNMEKPJ-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)NN=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)N/N=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-phenylethanone](/img/structure/B5740426.png)
![(2-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5740439.png)
![5-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5740444.png)
![10-phenyl-8,9-dihydro-7H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5740450.png)
![2-[5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-N'-(3,4-dihydro-1(2H)-naphthalenylidene)acetohydrazide](/img/structure/B5740457.png)

![4-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5740471.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5740475.png)

![3-[(2-pyrimidinylthio)methyl]benzoic acid](/img/structure/B5740491.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5740506.png)

![N'-{[2-(4-bromo-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5740522.png)